

History and development of Fluazinam as a fungicide

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Compound Name: Fluazinam

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An In-depth Technical Guide to **Fluazinam**: History, Development, and Fungicidal Action

Executive Summary

Fluazinam is a broad-spectrum, protective contact fungicide belonging to the diarylamine chemical class.^{[1][2]} First described in 1992 by researchers at Ishihara Sangyo Kaisha (ISK), it was commercialized in the early 1990s and has become a significant tool for managing a variety of fungal diseases in agriculture.^{[2][3]} Its primary mode of action is the uncoupling of oxidative phosphorylation in fungal mitochondria, a multi-site process that disrupts cellular energy production and carries a low intrinsic risk for resistance development.^{[1][3][4]}

Fluazinam is particularly effective against pathogens such as *Phytophthora infestans* (late blight), *Sclerotinia* species, *Botrytis cinerea* (grey mould), and *Plasmodiophora brassicae* (clubroot).^{[2][3]} This guide provides a comprehensive technical overview of its history, chemical properties, synthesis, mechanism of action, biological efficacy, and the experimental protocols used in its evaluation.

History and Development

Fluazinam was discovered and developed by the Japanese company Ishihara Sangyo Kaisha.^{[2][3]} It was first described in scientific literature in 1992 as a novel fungicide with a unique mode of action.^[2] Its development was driven by the need for effective control of fungal pathogens, particularly in crops like potatoes. It was registered for use in New Zealand as early as 1988 for controlling bunch rot in grapes, where it provided an alternative to fungicides facing resistance issues.^[5] In the United States, it was first registered by the EPA in 1992 for use on

crops including potatoes and peanuts.[6] It is classified by the Fungicide Resistance Action Committee (FRAC) under the code 29, highlighting its unique mechanism as an uncoupler of oxidative phosphorylation.[3]

Chemical and Physical Properties

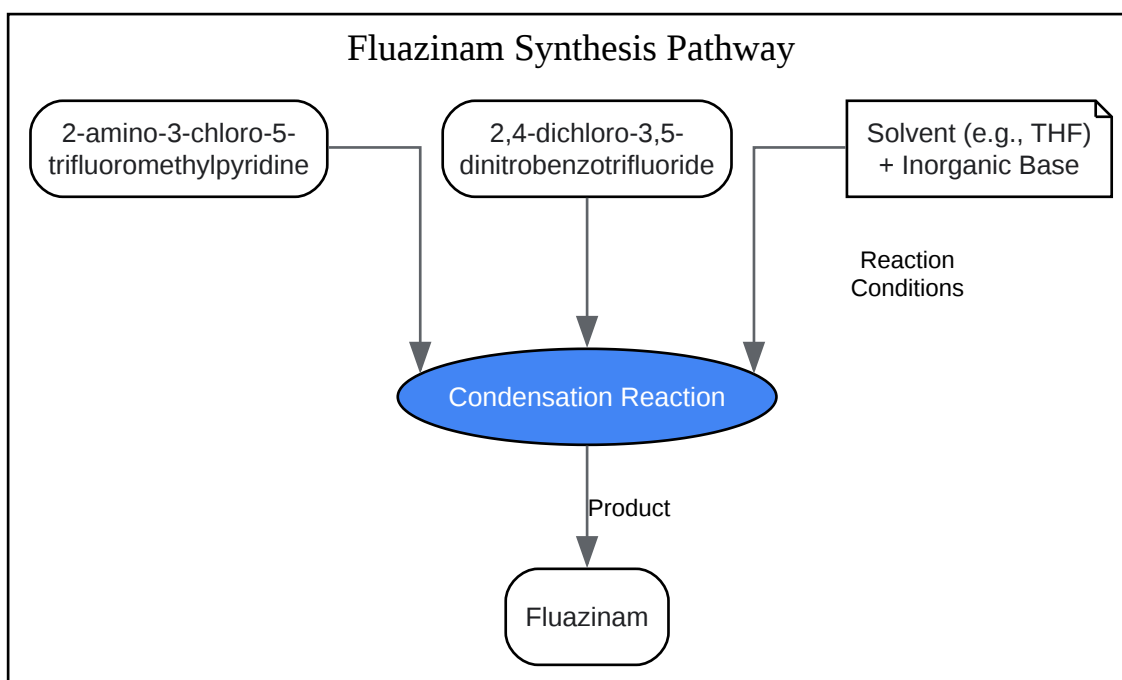
Fluazinam is an arylaminopyridine and a member of the 2,6-dinitroaniline chemical family.[1][4][7] Its chemical structure consists of a 2-amino-5-(trifluoromethyl)pyridine group linked to a 3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl group.[1] It is a yellow, crystalline solid that is stable to acid, alkali, and heat.[1][3]

Table 1: Chemical and Physical Properties of **Fluazinam**

Property	Value	Reference(s)
IUPAC Name	3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine	[2]
CAS Number	79622-59-6	[2]
Chemical Formula	C ₁₃ H ₄ Cl ₂ F ₆ N ₄ O ₄	[2][3]
Molar Mass	465.09 g/mol	[1][2]
Appearance	Yellow, crystalline solid	[3]
Melting Point	116 °C	[2]
Vapor Pressure	2.3 x 10 ⁻² mPa (25°C)	[3]
Water Solubility	0.157 mg/L (pH 7, 20°C)	[3]
Solubility (g/L, 20°C)	Acetone: 470, Toluene: 410, Dichloromethane: 330, Ethanol: 150	[1]

Synthesis of Fluazinam

The commercial synthesis of **Fluazinam** is a multi-step process. The core of the synthesis is a condensation reaction.[8] A common pathway involves reacting 2-amino-3-chloro-5-trifluoromethylpyridine with 2,4-dichloro-3,5-dinitrobenzotrifluoride.[9][10] This reaction is typically carried out in an organic solvent under alkaline conditions, using an inorganic base to facilitate the coupling.[9][10] Various solvents have been evaluated to optimize yield and purity, including tetrahydrofuran (THF), 2-methyltetrahydrofuran, and mixed solvent systems, with the goal of minimizing side reactions such as hydrolysis.[9][10][11]



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Caption: Generalized synthesis pathway for **Fluazinam**.

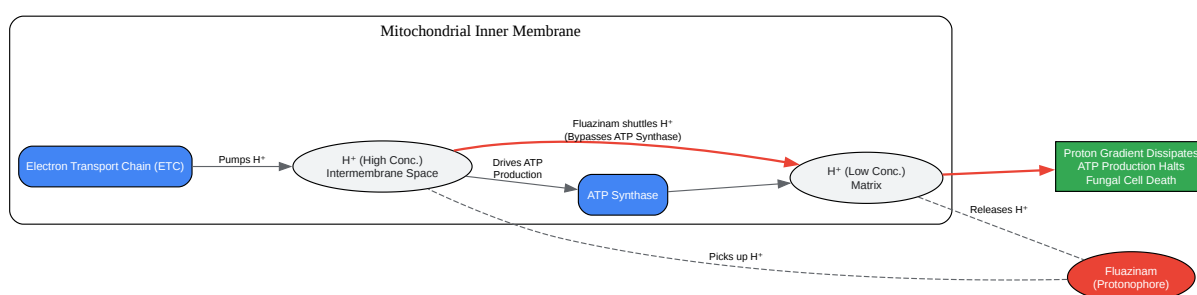
Mode of Action

Fluazinam's primary mode of action is the disruption of fungal energy metabolism by uncoupling oxidative phosphorylation in the mitochondria.[1][2][4]

- **Uncoupling Oxidative Phosphorylation:** In normal cellular respiration, the electron transport chain pumps protons (H^+) across the inner mitochondrial membrane, creating a proton gradient. This proton-motive force drives ATP synthase to produce ATP. **Fluazinam**, being a lipophilic weak acid (a protonophore), shuttles protons back across the membrane,

dissipating the gradient.[4][12] This uncouples electron transport from ATP synthesis; the cell continues to consume oxygen, but ATP production is severely inhibited, leading to energy depletion and cell death.[12][13][14]

- **Reactivity with Thiols:** **Fluazinam** also exhibits high reactivity with thiol groups (-SH) found in proteins and other molecules like glutathione.[1][2] This secondary action can contribute to its broad fungicidal activity.
- **Other Cellular Effects:** Studies have shown that **fluazinam** can induce oxidative stress by causing the accumulation of reactive oxygen species (ROS).[15] It has also been observed to increase fungal cell membrane permeability and cause damage to vacuole structures, leading to a loss of cellular homeostasis.[14][16][17]
- **Molecular Target:** Recent research in *Fusarium fujikuroi* has identified a specific binding target. Microscale thermophoresis (MST) experiments demonstrated that **fluazinam** binds with high affinity ($K_d = 25.34 \pm 11.71$ nM) to F₁ATPase, a subunit of the F₁F₀-ATP synthase complex.[18] Molecular docking suggests hydrogen bonding with amino acid residues Asp42 and Phe43 is critical for this interaction.[18]



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Caption: **Fluazinam** uncouples oxidative phosphorylation.

Biological Activity and Efficacy

Fluazinam is a protectant fungicide with broad-spectrum activity, acting on the fungal surface to inhibit spore germination and the development of infection structures.[\[1\]](#)[\[2\]](#) It possesses limited curative or systemic activity but has good residual effect.[\[3\]](#)[\[6\]](#)

Table 2: Target Pathogens and Efficacy of **Fluazinam**

Pathogen	Disease	Crop(s)	Efficacy Data	Reference(s)
Phytophthora infestans	Late Blight, Tuber Blight	Potato	Widely used and effective	[1] [2] [4] [15]
Sclerotinia minor	Sclerotinia Blight	Peanut	69% disease suppression at 0.56 kg/ha	[19]
Sclerotinia sclerotiorum	White Mold	Soybean, Peanut, Beans	Effective control	[3] [15]
Botrytis cinerea	Grey Mold	Grapes, Beans	Effective control	[2] [15] [20]
Plasmodiophora brassicae	Clubroot	Brassicas	Effective as soil application (2-2.5 kg a.i./ha)	[2] [3]
Corynespora cassiicola	Target Spot	Cucumber	Mean EC ₅₀ : 0.21 µg/mL (mycelial growth)	[14] [16] [17]
Colletotrichum gloeosporioides	Anthrachnose	Pepper	Mean EC ₅₀ : 0.18 µg/mL	[21]
Alternaria spp.	Alternaria Blotch	Apple	Foliar spray control (150-750 g a.i./ha)	[3]

Fungicide Resistance

Due to its multi-site mode of action, **fluazinam** is generally considered to have a low risk of resistance development.[3][22] However, instances of reduced sensitivity and field resistance have been reported.

- *Phytophthora infestans*: In Europe, isolates belonging to genotypes EU_33_A2 and EU_37_A2 have shown reduced sensitivity to **fluazinam**. [2][4]
- *Botrytis cinerea*: Reduced efficacy was reported in Japan approximately six years after its introduction.[4] Laboratory-induced resistant mutants showed decreased respiratory rates and ATP content but increased ATPase activity, suggesting a complex resistance mechanism not related to target-site mutation in the F-ATPase gene.[20]
- *Colletotrichum gloeosporioides*: Studies suggest a low risk for resistance development. While resistant mutants can be generated in the lab, they exhibit impaired overall fitness. Resistance mechanisms appear to involve the upregulation of genes related to metabolic detoxification and cellular efflux.[21]

Experimental Protocols

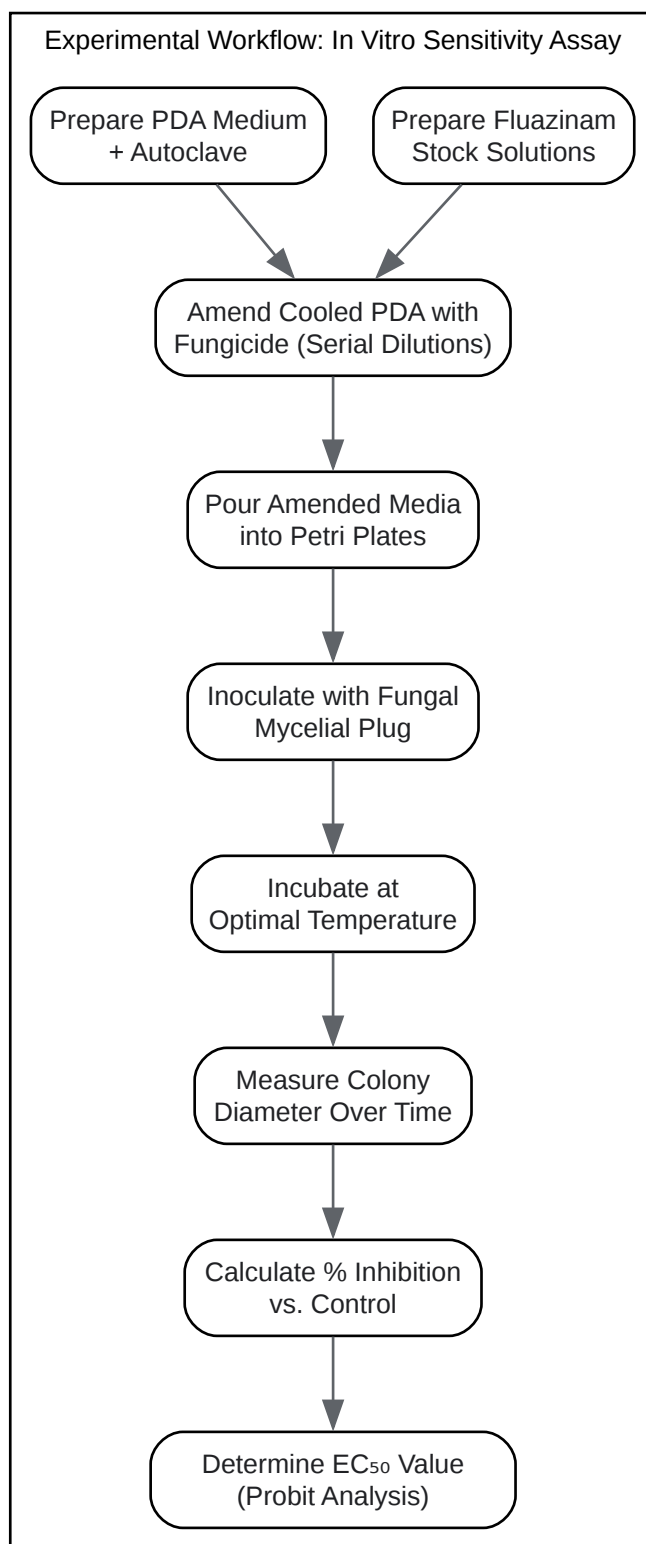
In Vitro Fungicide Sensitivity Testing (Poisoned Food Technique)

This method is used to determine the direct effect of a fungicide on fungal mycelial growth and to calculate the Effective Concentration (EC₅₀) value.

Methodology:

- **Media Preparation**: Prepare a standard fungal growth medium, such as Potato Dextrose Agar (PDA), and autoclave.[23]
- **Fungicide Stock Solution**: Prepare a stock solution of **fluazinam** in a suitable organic solvent (e.g., DMSO).[24]
- **Amended Media**: While the autoclaved PDA is cooling (lukewarm), amend it with the **fluazinam** stock solution to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control plate with solvent only is also prepared.[23]

- Inoculation: Pour the amended media into sterile Petri plates. Once solidified, place a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing culture of the target fungus onto the center of each plate.[\[25\]](#)
- Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 20-25°C) in the dark.
- Data Collection: Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate reaches the edge of the plate.
- Analysis: Calculate the percentage of mycelial growth inhibition relative to the control. Use probit analysis or non-linear regression to plot the inhibition data against the log of the fungicide concentration to determine the EC_{50} value (the concentration that inhibits growth by 50%).[\[16\]](#)



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Caption: Workflow for determining fungicide EC₅₀ values.

Measurement of Mitochondrial Respiration

This protocol assesses the effect of **fluazinam** on the oxygen consumption rate in fungal cells or isolated mitochondria, providing direct evidence of its impact on the electron transport chain.

Methodology:

- **Fungal Culture:** Grow the target fungus in a liquid medium to the desired growth phase.
- **Protoplast/Mitochondria Isolation (Optional but recommended):** For precise measurements, isolate mitochondria from fungal mycelia through enzymatic digestion of the cell wall to create protoplasts, followed by homogenization and differential centrifugation.
- **Oxygen Consumption Measurement:** Use a Clark-type oxygen electrode in a sealed, temperature-controlled chamber.
- **Assay Buffer:** Resuspend the fungal cells, protoplasts, or isolated mitochondria in a suitable respiration buffer containing a respiratory substrate (e.g., succinate or malate).
- **Experiment:** Place the suspension in the electrode chamber and record the basal rate of oxygen consumption.
- **Treatment:** Inject a known concentration of **fluazinam** into the chamber and continue to record the oxygen consumption rate. An uncoupler like **fluazinam** is expected to cause a significant, rapid increase in the respiration rate as the electron transport chain attempts to compensate for the dissipated proton gradient.
- **Controls:** Use known inhibitors of the electron transport chain (e.g., cyanide) to confirm that the measured oxygen consumption is due to mitochondrial respiration.

Conclusion

Fluazinam remains a critical fungicide in global agriculture due to its broad-spectrum activity and unique multi-site mode of action that mitigates resistance development. Developed by Ishihara Sangyo Kaisha, its primary mechanism involves the uncoupling of oxidative phosphorylation, effectively starving fungal pathogens of cellular energy. While generally robust against resistance, the emergence of less sensitive strains of key pathogens like *P. infestans*

necessitates vigilant monitoring and integrated management strategies. Ongoing research continues to refine our understanding of its precise molecular interactions and secondary cellular effects, providing a deeper insight into its fungicidal properties and ensuring its continued efficacy in crop protection.

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